4-Isopropoxy-N-(4-propoxybenzyl)aniline

Description

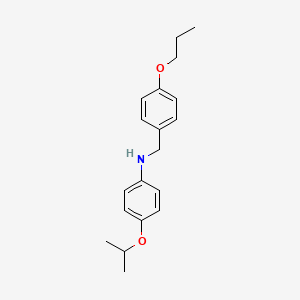

4-Isopropoxy-N-(4-propoxybenzyl)aniline is a substituted aniline derivative characterized by two distinct alkoxy substituents: an isopropoxy group (-OCH(CH₃)₂) at the para position of the aniline ring and a propoxybenzyl group (-CH₂-C₆H₄-OCH₂CH₂CH₃) attached to the nitrogen atom.

Key properties include:

- XLogP3: Estimated at ~5.2 (indicating high lipophilicity due to alkoxy groups).

- Hydrogen Bonding: One donor (N-H) and two acceptors (ether oxygens).

- Rotatable Bonds: Six, providing conformational flexibility.

Properties

IUPAC Name |

4-propan-2-yloxy-N-[(4-propoxyphenyl)methyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO2/c1-4-13-21-18-9-5-16(6-10-18)14-20-17-7-11-19(12-8-17)22-15(2)3/h5-12,15,20H,4,13-14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOCHYRYXHKFRCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)CNC2=CC=C(C=C2)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Multi-Step Organic Synthesis via Aromatic Derivatives

a. Starting Material Selection:

- The synthesis typically begins with 4-chlorophenesic acid or similar chlorinated phenolic compounds, which undergo esterification, nitration, hydrolysis, and etherification to form the key intermediates.

- For example, one common route involves converting 4-chlorophenesic acid into 4-chlorophenol derivatives, which are then functionalized further.

b. Formation of Isopropoxy Substituent:

- The isopropoxy group is introduced through etherification of phenolic intermediates.

- The process involves reacting phenolic compounds with isopropyl alcohol derivatives under acidic or basic catalysis to form 4-isopropoxyphenyl groups.

c. Formation of the Propoxybenzyl Moiety:

- The propoxybenzyl group is synthesized via nucleophilic substitution or alkylation reactions, where benzyl halides or related derivatives are reacted with propoxy groups.

d. Final Coupling to Aniline Core:

- The substituted aromatic intermediates are then coupled with aniline derivatives through reductive amination or nucleophilic aromatic substitution to yield the target compound.

Reduction of Nitro Precursors

- A key step involves reducing nitrobenzene derivatives to the corresponding aniline using hydrazine hydrate or metal-catalyzed hydrogenation .

- Hydrazine hydrate reduction has been highlighted as a more environmentally friendly and efficient method, providing higher yields and cleaner products.

Synthesis of 2,4-Dichloro-5-isopropoxy Aniline as an Intermediate

a. Starting from 2,4-Dichloronitrobenzene:

- The process involves esterification , nitration , hydrolysis , and etherification steps to introduce the isopropoxy group at the 5-position.

- The nitro group is then reduced to an amine, yielding 2,4-dichloro-5-isopropoxy aniline .

- The reduction can be carried out via hydrazine hydrate in ethanol, in the presence of a composite catalyst (such as GAC, Fe(OH)₃, and Al(OH)₃), under controlled temperature (60–80°C) and reaction times (2–6 hours).

Reaction Conditions and Catalysts

Summary of the Synthetic Route

Notes on Optimization and Environmental Aspects

- The use of hydrazine hydrate as a reducing agent offers advantages such as higher yields , less waste , and simplified post-reaction purification compared to traditional iron powder reduction.

- Catalysts like GAC (granular activated carbon) , Fe(OH)₃ , and Al(OH)₃ are used in specific ratios (e.g., 2:1:1) to optimize reduction efficiency.

Data Table: Summary of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

4-Isopropoxy-N-(4-propoxybenzyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Electrophiles such as halogens, nitrating agents, and sulfonating agents, often in the presence of Lewis acids.

Major Products Formed

Oxidation: Quinones and related compounds.

Reduction: Amines and alcohols.

Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Scientific Research Applications

-

Medicinal Chemistry

- Antimicrobial Activity : Preliminary studies suggest that 4-Isopropoxy-N-(4-propoxybenzyl)aniline exhibits antimicrobial properties, particularly against Gram-positive bacteria. This potential makes it a candidate for developing new antibacterial agents.

- Cancer Research : The compound has shown promise in modulating cell proliferation in various cancer cell lines. Case studies have indicated that it can significantly reduce cell viability, suggesting potential as a lead compound for anti-cancer drug development.

-

Biochemical Research

- Enzyme Inhibition : This compound may inhibit specific enzymes, such as acetylcholinesterase, impacting neurotransmitter levels and metabolic pathways. Understanding these interactions can provide insights into neurological disorders.

- Protein Interaction Studies : As a biochemical reagent, it can be employed to study protein interactions and modifications, aiding in the understanding of complex biological systems.

-

Materials Science

- Synthesis of Advanced Materials : The unique chemical properties of this compound allow it to be used as an intermediate in the synthesis of novel organic materials with tailored properties for applications in electronics or coatings.

| Activity Type | Observations | Reference |

|---|---|---|

| Antimicrobial | Effective against certain bacterial strains | |

| Enzyme Inhibition | Inhibits acetylcholinesterase activity | |

| Cell Proliferation | Reduces proliferation rate in cancer cell lines |

Case Studies

A notable case study evaluated the effects of this compound on human cancer cell lines. Researchers treated the cells with varying concentrations of the compound and observed significant reductions in cell viability compared to control groups. This study highlighted the compound's potential as a lead for developing new anti-cancer agents.

Mechanism of Action

The mechanism of action of 4-Isopropoxy-N-(4-propoxybenzyl)aniline involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and biological context .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Lipophilicity (XLogP3) :

- The chloro substituent in 4-Chloro-N-(4-propoxybenzyl)aniline moderately increases lipophilicity (XLogP3 = 4.9) compared to methoxy analogs (XLogP3 ≈ 3.5) due to its electron-withdrawing nature .

- Isopropoxy and propoxy groups in the target compound further elevate lipophilicity (estimated XLogP3 ~5.2) owing to their larger alkyl chains and electron-donating effects .

The target compound’s larger alkoxy groups reduce aqueous solubility but enhance membrane permeability, a critical factor in drug design.

Synthetic Considerations :

- Introducing isopropoxy groups may require alkylation reactions with isopropyl halides under basic conditions, while propoxy groups could be added via nucleophilic substitution with propyl bromide .

- Steric hindrance from isopropyl and propoxy groups might necessitate optimized reaction temperatures or catalysts to achieve high yields.

Biological Activity

4-Isopropoxy-N-(4-propoxybenzyl)aniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its applications and effects.

Chemical Structure and Synthesis

The compound is categorized under aniline derivatives, characterized by the presence of isopropoxy and propoxy groups attached to the benzyl moiety. The synthesis typically involves multi-step reactions starting from aniline, using various reagents and catalysts to achieve high purity and yield.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. These interactions can modulate enzymatic activities and receptor functions, leading to significant physiological effects. Notably, compounds with similar structures have been studied for their effects on neurotransmitter systems, particularly serotonin and dopamine receptors .

Pharmacological Properties

Research indicates that this compound may exhibit:

- Antidepressant Activity : By modulating serotonin levels in the brain.

- Anticancer Properties : Some studies suggest that related compounds can inhibit tumor growth through apoptosis induction in cancer cells .

- Anti-inflammatory Effects : Potentially through the inhibition of pro-inflammatory cytokines.

Data Table: Summary of Biological Activities

| Activity Type | Effect | Reference |

|---|---|---|

| Antidepressant | Modulation of serotonin receptors | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Anti-inflammatory | Inhibition of cytokine production |

Case Studies

-

Antidepressant Evaluation :

A study conducted on similar aniline derivatives demonstrated significant antidepressant-like effects in rodent models. The mechanism was linked to increased serotonin levels, suggesting that this compound could have similar outcomes . -

Cancer Research :

In vitro studies have shown that related compounds induce apoptosis in various cancer cell lines. For instance, a derivative was tested against breast cancer cells, leading to a marked decrease in cell viability due to programmed cell death mechanisms . -

Inflammatory Response :

A comparative analysis highlighted that certain aniline derivatives can reduce inflammation markers in animal models. This suggests that this compound may possess anti-inflammatory properties worth exploring further .

Q & A

Basic Research Questions

Q. What are the recommended synthesis routes for 4-Isopropoxy-N-(4-propoxybenzyl)aniline, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, substituting isopropoxy and propoxy groups onto an aniline backbone requires controlled reaction conditions (e.g., anhydrous environment, catalysts like Pd for cross-coupling). Purity optimization involves chromatographic techniques (e.g., silica gel chromatography) and recrystallization using solvents such as ethanol or acetone. Structural verification via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) is critical .

Q. How should researchers handle this compound safely, given the toxicity profile of aniline derivatives?

- Methodological Answer : Use PPE (gloves, lab coats, goggles) and work in a fume hood to prevent inhalation or skin contact. Store in airtight containers at -20°C for long-term stability. Toxicity data for similar aniline derivatives (e.g., carcinogenicity, sensitization risks) suggest strict adherence to institutional safety protocols and waste disposal guidelines. Regular exposure monitoring and biomarker analysis (e.g., hemoglobin adducts) are advised .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : Confirm substitution patterns using ¹H NMR (e.g., isopropoxy methyl splits) and ¹³C NMR (aromatic carbons at ~110-150 ppm).

- FT-IR : Identify N-H stretches (~3300 cm⁻¹) and ether C-O-C bands (~1250 cm⁻¹).

- HRMS : Validate molecular weight (calculated using formula C₁₉H₂₅NO₂: 299.19 g/mol) with <2 ppm error .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using a diffractometer (e.g., Oxford Diffraction Xcalibur) provides precise bond lengths and angles. Refinement via SHELXL (from the SHELX suite) resolves torsional angles in the benzyl and isopropoxy groups. For example, dihedral angles between aromatic rings can clarify conformational stability. Data collection at low temperatures (e.g., 100 K) reduces thermal motion artifacts .

Q. What experimental design is suitable for studying the photocatalytic degradation of this compound?

- Methodological Answer : Employ a Box-Behnken design to optimize variables like catalyst load (e.g., MnFe₂O₄/Zn₂SiO₄), pH, and UV intensity. Use HPLC or GC-MS to quantify degradation products (e.g., nitroso derivatives). Kinetic studies (pseudo-first-order models) can elucidate degradation mechanisms, while LC-QTOF-MS identifies transient intermediates .

Q. How do computational methods (e.g., DFT) aid in predicting reactivity or interaction with biological targets?

- Methodological Answer : Density Functional Theory (DFT) calculations (software: Gaussian, ORCA) predict frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. Molecular docking (AutoDock Vina) models interactions with enzymes (e.g., cytochrome P450 for metabolic studies). Solvation models (COSMO-RS) evaluate solubility in biological matrices .

Q. How can researchers address contradictions in stability data under varying environmental conditions?

- Methodological Answer : Conduct accelerated stability studies (ICH Q1A guidelines) at 40°C/75% RH for 6 months. Use DSC/TGA to monitor thermal decomposition and UV-Vis spectroscopy to track photodegradation. Compare results with structurally similar anilines (e.g., 4-methoxy derivatives) to identify substituent-specific trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.